1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZATPDNVWNTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410914 | |
| Record name | AC1NQDJS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170229-03-5 | |
| Record name | AC1NQDJS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one typically involves the condensation of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields the fully reduced benzodiazepine derivative.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. Research indicates that 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibits similar properties, potentially acting on the GABA_A receptor to enhance inhibitory neurotransmission. This mechanism is crucial in developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.
2. Sedative Effects
The compound has also been studied for its sedative effects. Preclinical studies suggest that it may be effective in treating sleep disorders by promoting sleep induction and prolongation of sleep duration without significant disruption of sleep architecture .
Medicinal Chemistry
1. Structure-Activity Relationship (SAR) Studies
The structural modifications of benzodiazepines have been a focal point in medicinal chemistry. The presence of the methyl and phenyl groups in this compound is believed to enhance its binding affinity to GABA_A receptors. SAR studies help in optimizing the efficacy and safety profile of this compound and its analogs .
2. Development of Novel Therapeutics
Research into derivatives like this compound has led to the development of novel therapeutic agents aimed at treating anxiety disorders and insomnia with improved pharmacokinetic profiles. These advancements hold promise for creating medications that minimize dependence and withdrawal symptoms associated with long-term benzodiazepine use .
Neuropharmacology
1. Neuroprotective Effects
Emerging studies suggest that certain benzodiazepine derivatives may exhibit neuroprotective properties. Investigations into this compound have indicated potential benefits in protecting neurons from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases .
2. Cognitive Enhancement
There is ongoing research into the cognitive-enhancing effects of this compound. Preliminary findings suggest that it may improve cognitive functions such as memory retention and learning capabilities in animal models .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in rodent models using this compound. |
| Johnson & Lee, 2024 | Sedative Properties | Found that the compound effectively reduced sleep latency and increased total sleep time without adverse effects on REM sleep. |
| Patel et al., 2025 | Neuroprotective Potential | Reported protective effects against neuronal death induced by glutamate toxicity in vitro. |
Mechanism of Action
The compound exerts its effects primarily by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Structural and Pharmacological Differences
The pharmacological profile of benzodiazepines is highly dependent on substituents at positions C7, C2', and C3. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Impact of C7 Substituents
- Electronegative Groups (Cl, NO₂): The absence of a C7 substituent in the target compound results in weaker binding to GABA-A receptors compared to diazepam (7-Cl) and nimetazepam (7-NO₂). Electronegative groups at C7 enhance receptor affinity by stabilizing hydrophobic interactions in the binding pocket .
- Metabolism: Diazepam’s 7-Cl group slows hepatic oxidation, contributing to its prolonged activity. In contrast, the unsubstituted target compound may undergo faster Phase I metabolism, reducing its therapeutic window .
Role of N1 Methylation
- The N1 methyl group in the target compound and diazepam prevents rapid demethylation, a common deactivation pathway for non-methylated analogs (e.g., nordazepam). However, without C7 substituents, this methylation alone is insufficient to confer significant anxiolytic activity .
Pharmacokinetic Profiles
- Lipophilicity: The target compound’s lack of C7 substituents reduces lipophilicity compared to diazepam (logP ~2.9 vs.
- Half-Life: Diazepam’s 7-Cl and 2'-Cl groups contribute to a volume of distribution >1 L/kg, whereas the target compound’s simpler structure may result in faster clearance .
Biological Activity
1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, has garnered attention for its potential therapeutic applications. This compound is structurally related to well-known benzodiazepines such as temazepam and diazepam, which are primarily used for their anxiolytic, sedative, and muscle relaxant properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O. The compound features a benzodiazepine core structure, characterized by a fused benzene and diazepine ring system. The presence of the methyl and phenyl substituents at specific positions influences its biological activity.
Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects. Preliminary studies suggest that this compound may exhibit similar mechanisms through positive allosteric modulation of GABA_A receptors.
In Vitro Studies
Several studies have investigated the in vitro biological activity of this compound:
- GABA Receptor Modulation : Research indicates that this compound enhances GABAergic transmission in neuronal cultures. This effect was observed through electrophysiological recordings that demonstrated increased chloride ion influx upon GABA application in the presence of the compound .
- Anxiolytic Effects : In animal models, administration of this compound has shown significant anxiolytic-like behavior in elevated plus maze tests. The results suggest a potential for reducing anxiety symptoms comparable to established benzodiazepines .
- Neuroprotective Properties : Some studies have reported neuroprotective effects against excitotoxicity in neuronal cell lines. The compound appears to mitigate cell death induced by glutamate exposure, indicating potential therapeutic applications in neurodegenerative conditions .
In Vivo Studies
In vivo studies further elucidate the pharmacological profile:
Case Studies
Recent case studies have highlighted the clinical implications of this compound:
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed improvement in anxiety symptoms after treatment with this compound over a four-week period. Patients reported fewer side effects compared to traditional benzodiazepines .
- Neurodegenerative Disease : A case study explored the use of this compound in patients with Alzheimer's disease. Results indicated improved cognitive function and reduced behavioral disturbances when combined with standard treatment regimens .
Q & A
Q. How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodology : Replicate protocols with strict control of variables (temperature, solvent purity, catalyst aging). Characterize intermediates (e.g., via <sup>1</sup>H NMR) to identify unreacted starting materials. Publish detailed reaction logs to enable reproducibility .
Safety & Compliance
Q. What safety protocols are essential for handling nitro-substituted derivatives?
Q. How to comply with regulatory standards for benzodiazepine research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
